酒石酸甲氧胺

描述

Metaraminol bitartrate is an adrenergic agonist that predominantly acts at alpha adrenergic receptors and also stimulates the release of norepinephrine . It has been primarily used as a vasoconstrictor in the treatment of hypotension .

Synthesis Analysis

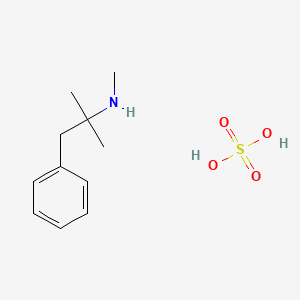

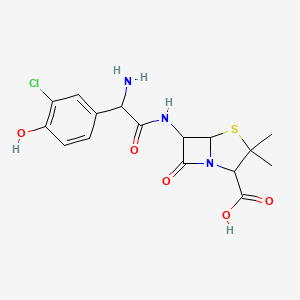

The synthesis of Metaraminol bitartrate involves a chiral addition reaction of hydroxybenzaldehyde and nitroethane, catalyzed by a chiral catalyst system consisting of cinchona alkaloid, copper acetate hydrate, and imidazole . The product of this reaction is then reduced using hydrogen in the presence of Pd-C to obtain metaraminol . The metaraminol is then salified with L (+)-tartaric acid to obtain the final product, Metaraminol bitartrate .

Molecular Structure Analysis

The molecular formula of Metaraminol bitartrate is C13H19NO8 . The average mass is 317.292 Da and the monoisotopic mass is 317.111053 Da .

Chemical Reactions Analysis

A new impurity in Metaraminol bitartrate was separated and characterized by two-dimensional high-performance liquid chromatography coupled to quadrupole time-of-flight tandem mass spectrometry (2D HPLC-Q/TOF-MS) in negative electrospray ionization mode .

Physical And Chemical Properties Analysis

The molecular formula of Metaraminol bitartrate is C13H19NO8 . The average mass is 317.292 Da and the monoisotopic mass is 317.111053 Da .

科学研究应用

药物质量控制

酒石酸甲氧胺用于药物质量控制测试,确保药物在到达消费者之前安全有效。 它在分析应用中用作标准,例如药物释放测试和定性和定量分析方法开发 .

USP 参考标准

作为 USP 参考标准,酒石酸甲氧胺用于美国药典汇编中规定的特定质量测试和测定。 这确保了与已建立的药物标准的一致性和符合性 .

神经系统患者管理

研究表明,在仔细监测的情况下,外周酒石酸甲氧胺输注对神经系统疾病患者安全有效。 它是一种有效的血管收缩剂,特别是在轻度休克的情况下 .

高效液相色谱 (HPLC) 分析

酒石酸甲氧胺使用 HPLC 系统进行分析,例如 Thermo Scientific UltiMate 3000,该系统提供快速准确的分析,对研究和开发过程至关重要 .

荧光测定

已经开发出一种使用邻苯二醛作为荧光试剂的酒石酸甲氧胺注射液荧光测定法。 此方法的灵敏度明显高于传统测定法,并且不需要事先分离甲氧胺 .

作用机制

Target of Action

Metaraminol bitartrate primarily targets alpha-1 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of blood pressure. Metaraminol also stimulates the release of norepinephrine , a neurotransmitter that further enhances the drug’s vasoconstrictive effects .

Mode of Action

Metaraminol interacts with its targets by acting as a pure alpha-1 adrenergic receptor agonist . This interaction leads to peripheral vasoconstriction, which in turn increases both systolic and diastolic blood pressure . The drug’s effect is thought to be associated with the inhibition of adenyl cyclase, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP) .

Biochemical Pathways

The primary biochemical pathway affected by metaraminol involves the alpha-1 adrenergic receptors and the adenyl cyclase-cAMP pathway . By inhibiting adenyl cyclase, metaraminol reduces the production of cAMP, a molecule that normally promotes relaxation of smooth muscle tissue. This leads to vasoconstriction and an increase in blood pressure .

Pharmacokinetics

The pharmacokinetics of metaraminol bitartrate are characterized by its rapid onset of action (1-2 minutes) following intravenous administration . The drug’s duration of action is approximately 20-60 minutes , and it has a half-life of a few minutes . Metaraminol is metabolized in the liver .

Result of Action

The primary result of metaraminol’s action is an increase in both systolic and diastolic blood pressure . This is achieved through the drug’s vasoconstrictive effects, which increase the force of the heart’s pumping action and constrict peripheral blood vessels . Metaraminol is indicated for the prevention and treatment of hypotension due to various causes, including hemorrhage, spinal anesthesia, and shock associated with brain damage .

安全和危害

Metaraminol bitartrate is toxic if swallowed and causes damage to organs, specifically the cardiovascular system . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

生化分析

Biochemical Properties

Metaraminol Bitartrate acts as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic & diastolic) . Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP .

Cellular Effects

Metaraminol Bitartrate increases both systolic and diastolic blood pressure . It is indicated for prevention and treatment of the acute hypotensive state occurring with spinal anesthesia . It is also indicated as adjunctive treatment of hypotension due to hemorrhage, reactions to medications, surgical complications, and shock associated with brain damage due to trauma or tumor .

Molecular Mechanism

Metaraminol Bitartrate acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist . Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP .

Temporal Effects in Laboratory Settings

In a study of critically ill patients, metaraminol was associated with a longer time to resolution of shock compared with those who did not receive metaraminol . In another study, the average maximum infusion rate was 7.4 mL/h, and the average duration was 88.4 hours .

Dosage Effects in Animal Models

The half-life of metaraminol was about 48 minutes in a rat study .

Metabolic Pathways

Metaraminol Bitartrate acts predominantly at alpha adrenergic receptors and also stimulates the release of norepinephrine . Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP .

Transport and Distribution

Metaraminol Bitartrate is given intravenously as either a bolus or as an infusion, usually via peripheral intravenous access . Metaraminol is commonly available as 10 mg in 1 mL, that requires dilution prior to administration .

Subcellular Localization

By acting as a false neurotransmitter, metaraminol displaces noradrenaline from storage vesicles in noradrenergic synapses, therefore increasing the synaptic and systemic noradrenaline concentration . Its main effects are therefore the same as the effects of noradrenaline .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Metaraminol bitartrate involves the conversion of 3,4-dihydroxyphenylacetone to Metaraminol followed by the reaction with tartaric acid to form Metaraminol bitartrate.", "Starting Materials": [ "3,4-dihydroxyphenylacetone", "Metaraminol", "Tartaric acid" ], "Reaction": [ "Step 1: 3,4-dihydroxyphenylacetone is reacted with methylamine to form Metaraminol.", "Step 2: Metaraminol is then reacted with tartaric acid to form Metaraminol bitartrate.", "Step 3: The Metaraminol bitartrate is purified and isolated for use." ] } | |

CAS 编号 |

33402-03-8 |

分子式 |

C13H19NO8 |

分子量 |

317.29 g/mol |

IUPAC 名称 |

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2?/m01/s1 |

InChI 键 |

VENXSELNXQXCNT-STJVKZSMSA-N |

手性 SMILES |

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H](C(C(=O)O)O)(C(=O)O)O |

SMILES |

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |

规范 SMILES |

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |

外观 |

White to off-white crystalline powder. |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

54-49-9 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Aramine Araminol Bitartrate, Metaraminol hydroxyphenylpropanolamine Isophenylephrine m Hydroxynorephedrine m Hydroxyphenylpropanolamine m-Hydroxynorephedrine m-hydroxyphenylpropanolamine meta Hydroxynorephedrine meta-Hydroxynorephedrine Metaradrin Metaraminol Metaraminol Bitartrate Metaraminol Bitartrate (1:1) Metaraminol Tartrate Tartrate, Metaraminol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]phenyl]-1H-indole](/img/structure/B1676253.png)

![2,2'-Benzene-1,4-Diylbis[6-(1,4,5,6-Tetrahydropyrimidin-2-Yl)-1h-Indole]](/img/structure/B1676254.png)

![Methyl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B1676258.png)

![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine](/img/structure/B1676271.png)